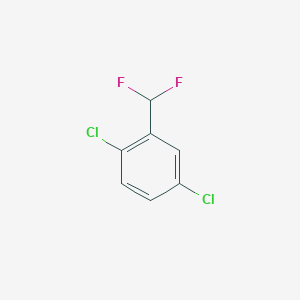

1,4-Dichloro-2-(difluoromethyl)benzene

説明

1,4-Dichloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms and one difluoromethyl group are substituted at the 1, 4, and 2 positions, respectively

特性

IUPAC Name |

1,4-dichloro-2-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQYOPIKTSWKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-(difluoromethyl)benzene can be synthesized through various methods. One common approach involves the difluoromethylation of 1,4-dichlorobenzene. This process typically employs difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction may be catalyzed by transition metals like copper or palladium to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of 1,4-Dichloro-2-(difluoromethyl)benzene often involves large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can significantly improve the production rates and reduce the environmental impact .

化学反応の分析

Types of Reactions

1,4-Dichloro-2-(difluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Copper, palladium, nickel

Major Products

Substituted Derivatives: Products with various functional groups replacing the chlorine atoms

Oxidized Products: Difluoromethyl ketones

Reduced Products: Difluoromethyl alcohols

科学的研究の応用

1,4-Dichloro-2-(difluoromethyl)benzene has several applications in scientific research:

作用機序

The mechanism of action of 1,4-Dichloro-2-(difluoromethyl)benzene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

類似化合物との比較

Similar Compounds

1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

1,4-Dichloro-2-(methyl)benzene: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

1,4-Dichloro-2-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

生物活性

1,4-Dichloro-2-(difluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by a comprehensive review of existing literature.

Chemical Structure and Properties

1,4-Dichloro-2-(difluoromethyl)benzene is characterized by the molecular formula . The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical behavior and potential interactions with biological systems. It appears as a pale yellow solid and is insoluble in water, which can affect its bioavailability and interaction with biological macromolecules.

The biological activity of 1,4-Dichloro-2-(difluoromethyl)benzene is primarily attributed to its interactions with various biological macromolecules. Halogenated compounds often exhibit unique pharmacological properties due to their ability to modify enzyme activity and influence cellular signaling pathways. The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can interact with cellular receptors, potentially modulating signal transduction pathways.

- Cytotoxic Effects : Studies suggest that it may induce cytotoxicity in certain cell lines, which could be linked to its structural characteristics and reactivity.

Anticancer Properties

Research indicates that 1,4-Dichloro-2-(difluoromethyl)benzene may exhibit anticancer properties. Animal studies have shown that dietary administration of similar compounds has been linked to increased incidences of hepatocellular carcinoma and hepatoblastoma in rodents. Consequently, the International Agency for Research on Cancer (IARC) has classified related compounds as "possibly carcinogenic to humans" based on sufficient evidence from animal studies .

Case Studies

Several studies have explored the biological effects of 1,4-Dichloro-2-(difluoromethyl)benzene:

- Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating significant cytotoxic potential .

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。